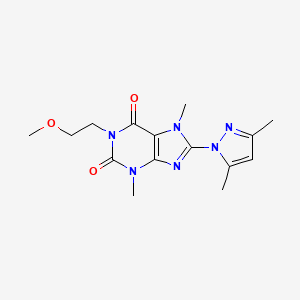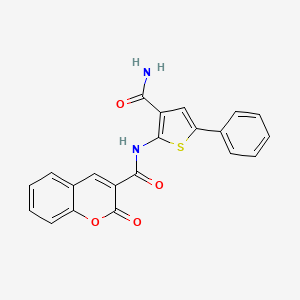![molecular formula C17H22N6O4 B6497054 methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014031-26-5](/img/structure/B6497054.png)
methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . Pyrazole derivatives have been found to exhibit various biological activities and have been used in the development of new pesticides .
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves intermediate derivatization methods (IDMs) . The ligands are typically prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .Mecanismo De Acción
While the specific mechanism of action for “methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate” is not provided in the search results, pyrazole-containing compounds are known to exhibit various biological activities, high selectivities, and low toxicities .
Propiedades
IUPAC Name |
methyl 2-[8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-2,6-dioxopurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-6-10-8-11(7-2)23(19-10)16-18-14-13(20(16)3)15(25)22(9-12(24)27-5)17(26)21(14)4/h8H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXDPOKMBGJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC(=O)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(3-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496976.png)
![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B6496993.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)
![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)
![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)
![1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B6497058.png)
![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)

![2-[2-(2,4-dichlorophenoxy)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497081.png)